molecular formula C11H11BrO B2785457 3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde CAS No. 1782303-62-1

3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde

Cat. No. B2785457
CAS RN: 1782303-62-1
M. Wt: 239.112
InChI Key: QOPKFIMHMRFBSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This could potentially be applied to the synthesis of “3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde”, although specific details would depend on the exact synthetic route chosen.


Molecular Structure Analysis

While specific structural data for “3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde” was not found, similar compounds have been analyzed using techniques such as NMR and IR spectroscopy . These techniques can provide information about the molecular structure and functional groups present in the compound.


Chemical Reactions Analysis

Again, while specific reactions involving “3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde” were not found, similar compounds have been involved in reactions such as protodeboronation and hydromethylation .

Safety and Hazards

While specific safety data for “3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde” was not found, similar compounds can pose hazards. For example, they may be harmful if swallowed and cause skin and eye irritation . They may also be harmful to the environment .

Future Directions

The future directions for research on “3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde” could involve further exploration of its synthesis, reactions, and potential applications. For example, the protodeboronation of boronic esters is a relatively new and developing field . Additionally, the potential applications of similar compounds in fields such as medicinal chemistry could be explored further .

properties

IUPAC Name

3-(4-bromophenyl)cyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13/h1-4,7-8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPKFIMHMRFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-phenyl)-trans-cyclobutanecarbaldehyde

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